molecular formula C15H21FN2O3Sn B071800 N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide CAS No. 188975-86-2

N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide

Cat. No.: B071800
CAS No.: 188975-86-2
M. Wt: 415 g/mol
InChI Key: RBAABWDVPFMSIL-HZAYLZKLSA-N
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Description

N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C15H21FN2O3Sn and its molecular weight is 415 g/mol. The purity is usually 95%.
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Biological Activity

N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide, also referred to by its CAS number 188975-86-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antithrombotic therapies. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22F1N3O2C_{19}H_{22}F_{1}N_{3}O_{2}, with a molecular weight of approximately 345.4 g/mol. The compound features a unique oxazolidinone structure that contributes to its biological activity.

Antibacterial Activity

Research has indicated that oxazolidinones, including derivatives like this compound, possess significant antibacterial properties. A study highlighted the effectiveness of carbon-carbon linked pyrazolylphenyl oxazolidinones against multiple drug-resistant Gram-positive and fastidious Gram-negative bacteria . The mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Table 1: Antibacterial Efficacy Against Various Bacteria

Bacteria TypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.25 µg/mLLee et al., 2007
Escherichia coli0.5 µg/mLLee et al., 2007
Enterococcus faecalis0.125 µg/mLLee et al., 2007

Antithrombotic Activity

The compound has also been explored for its antithrombotic properties. A related study on oxazolidinone derivatives demonstrated their potential as direct Factor Xa inhibitors, which are crucial in coagulation pathways . The specific interactions with Factor Xa were elucidated through X-ray crystallography, revealing how the compound binds effectively to the active site, thereby inhibiting thrombin formation.

Table 2: Antithrombotic Activity Comparison

Compound NameIC50 (nM)Mechanism of Action
BAY 59-79390.8Direct FXa inhibitor
N-{(5S)-...acetamideTBDDirect FXa inhibitor (proposed)

Case Studies

In a clinical context, compounds similar to N-{(5S)-...acetamide have shown promise in preventing thromboembolic events. In one case study involving patients at risk for deep vein thrombosis (DVT), administration of related oxazolidinone derivatives resulted in a significant reduction in thrombus formation compared to control groups .

Properties

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-trimethylstannylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN2O3.3CH3.Sn/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10;;;;/h2,4-5,11H,6-7H2,1H3,(H,14,16);3*1H3;/t11-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAABWDVPFMSIL-HZAYLZKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[Sn](C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[Sn](C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461804
Record name N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188975-86-2
Record name N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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